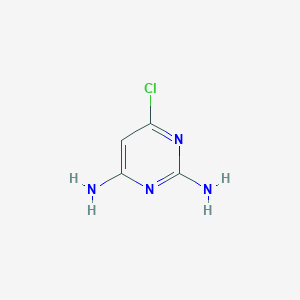

4-Chloro-2,6-diaminopyrimidine

説明

Structure

3D Structure

特性

IUPAC Name |

6-chloropyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-2-1-3(6)9-4(7)8-2/h1H,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIUMVUZDYPQRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166022 | |

| Record name | 4-Chloro-2,6-diaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156-83-2 | |

| Record name | 2,4-Diamino-6-chloropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diamino-6-chloropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 156-83-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2,6-diaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,6-diaminopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIAMINO-6-CHLOROPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83NU5F7ZAS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Chloro 2,6 Diaminopyrimidine

Classical Synthetic Routes to 4-Chloro-2,6-diaminopyrimidine

Classical approaches remain fundamental in the synthesis of this compound. These methods are characterized by direct functional group transformations on the pyrimidine (B1678525) core.

The synthesis of this compound can be achieved through routes involving the chlorination of a pyrimidine ring and subsequent amination steps, or by chlorinating a pre-existing diaminopyrimidine structure. sarchemlabs.com One common strategy involves preparing the compound by reacting 2,6-diaminopyrimidine with a suitable chlorinating agent, which introduces the chlorine atom at the 4-position of the pyrimidine ring. sihaulichemicals.comsarchemlabs.com Another approach utilizes precursor chemicals, such as other chloropyrimidine derivatives, which are then modified by the introduction of amino groups at the 2 and 4 positions to yield the final product. sarchemlabs.com

A prevalent and well-documented classical route involves the transformation of 2,4-diamino-6-hydroxypyrimidine (B22253). chemicalbook.comgoogle.comepo.org This process uses a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to replace the hydroxyl group at the 6-position (equivalent to the 4-position in the target compound's nomenclature) with a chlorine atom. chemicalbook.comgoogle.comchemicalbook.com

The general procedure involves heating 2,4-diamino-6-hydroxypyrimidine in an excess of phosphorus oxychloride. chemicalbook.comgoogle.comepo.orgchemicalbook.com The reaction mixture is typically heated to reflux for several hours to ensure complete conversion. chemicalbook.comgoogle.comepo.org After the reaction, the excess phosphorus oxychloride is removed by distillation. chemicalbook.com The subsequent workup involves carefully quenching the reaction mixture, often with ice water or an alcohol, followed by neutralization with a base such as sodium hydroxide (B78521), potassium carbonate, or ammonia (B1221849) water to a pH of around 8-9. chemicalbook.comchemicalbook.com The crude product is then isolated by filtration and purified, for instance, by creating a slurry in a solvent like tetrahydrofuran (B95107) or acetone, or through extraction with a solvent such as ethyl acetate (B1210297). chemicalbook.comchemicalbook.compatsnap.com

Yields for this transformation have been reported in a range from 47.3% to 85%. chemicalbook.comchemicalbook.com The variation in yield can be attributed to differences in reaction time, temperature, and purification methods. For example, one method describes refluxing for 5 hours and obtaining a yield of 47.3% after purification. chemicalbook.comgoogle.comepo.org Another protocol, involving stirring at 97°C for 17 hours, reported a higher yield of 85%. chemicalbook.com A patented method involving reflux for 6 hours, quenching with ethanol (B145695), and purification via the hydrochloride salt reported a final yield of 82.0%. patsnap.com

| Chlorinating Agent | Reaction Conditions | Workup Procedure | Yield | Reference |

|---|---|---|---|---|

| Phosphorus oxychloride | Reflux for 5 hours | Distillation of excess POCl₃, quenching with water, neutralization with potassium carbonate, slurry with tetrahydrofuran and acetone. | 47.3% | chemicalbook.comgoogle.com |

| Phosphorus oxychloride | Stirred at 97°C for 17 hours | Quenching with ice water, neutralization with NaOH, extraction with ethyl acetate. | 85% | chemicalbook.com |

| Phosphorus oxychloride | Heated to 105°C for 6 hours | Evaporation of excess POCl₃, quenching with ethanol, isolation of hydrochloride salt, neutralization with ammonia water. | 82.0% | patsnap.com |

Advanced Synthetic Strategies and Optimization

To improve efficiency, yield, and safety, advanced synthetic strategies have been developed. These include N-oxidation reactions and the application of catalytic systems.

The N-oxidation of this compound is a critical step in the synthesis of certain pharmacologically active molecules, such as Minoxidil. tubitak.gov.tr This reaction typically yields 2,6-diamino-4-chloro-pyrimidine N-oxide. google.comtubitak.gov.tr The oxidation can be performed using various oxidizing agents.

One common method employs m-chloroperbenzoic acid (m-CPBA). prepchem.com In a typical procedure, this compound is dissolved in an alcohol, cooled, and then treated with m-CPBA. prepchem.com The reaction is held at a low temperature (0-10°C) for several hours, after which the solid is filtered and treated with a base like sodium hydroxide to yield the N-oxide product. prepchem.com A reported yield for this process is 44.7%. prepchem.com

Another approach utilizes magnesium monoperoxyphthalate in a lower alkanol solvent like methanol, with the reaction carried out at 30-40°C. google.comepo.orggoogleapis.com This method has been reported to produce the N-oxide with a yield of 66.9%. epo.org Hydrogen peroxide (H₂O₂) is also used as an oxidizing agent, often in the presence of a catalyst. tubitak.gov.trresearchgate.netgoogle.com

| Oxidizing Agent | Solvent/Catalyst | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| m-Chloroperbenzoic acid | 3A alcohol | 0-10°C for 4 hours | 6-Amino-4-chloro-1,2-dihydro-1-hydroxy-2-imino pyrimidine | 44.7% | prepchem.com |

| Magnesium monoperoxyphthalate | Methanol | 30-40°C for 1.5 hours (addition time) | 2,6-Diamino-4-chloro-pyrimidine N-oxide | 66.9% | google.comepo.org |

| Hydrogen peroxide | CoFe₂O₄ nanocatalyst / Ethanol | Reflux for 60 minutes | 2,6-Diamino-4-chloro-pyrimidine N-oxide | 95% | tubitak.gov.trresearchgate.net |

| Hydrogen peroxide | Sodium tungstate (B81510) | Not specified | Pyrrolidinyl diaminopyrimidine nitrogen oxide (from a derivative) | High | google.com |

Catalysis offers a pathway to milder reaction conditions, improved yields, and greater efficiency in the synthesis of this compound and its derivatives.

In the chlorination of 2,4-diamino-6-hydroxypyrimidine-3-N-oxide using POCl₃, tertiary amines such as N,N-dimethylaniline, N,N-diethylaniline, triethylamine, and tributylamine (B1682462) can be used as catalysts. google.com This catalytic chlorination is typically performed at temperatures between 70°C and 100°C, with reaction times ranging from 10 to 80 hours. google.com

More recently, heterogeneous catalysts have been explored for the N-oxidation of this compound. Nanospinel ferrites (MFe₂O₄, where M = Co, Cu, Ni, Mg, Zn) have been introduced as efficient and reusable heterogeneous catalysts. tubitak.gov.tr The N-oxidation using hydrogen peroxide in refluxing ethanol was tested with various nanoferrites. Among them, cobalt ferrite (B1171679) (CoFe₂O₄) magnetic nanoparticles demonstrated the highest catalytic activity, affording the N-oxide product in 95% yield within 60 minutes. tubitak.gov.trresearchgate.net An advantage of these magnetic nanocatalysts is their easy separation from the reaction mixture using an external magnet, allowing for repeated use without significant loss of activity. tubitak.gov.tr Another catalytic system for N-oxidation involves using sodium tungstate with hydrogen peroxide. google.com

| Reaction Step | Catalyst | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Chlorination of N-oxide precursor | N,N-dimethylaniline (preferred), N,N-diethylaniline, triethylamine | POCl₃ | 70-100°C, 10-80 hours | Not specified | google.com |

| N-oxidation | CoFe₂O₄ magnetic nanoparticles | H₂O₂ | Refluxing ethanol, 60 minutes | 95% | tubitak.gov.trresearchgate.net |

| N-oxidation | Other nanoferrites (CuFe₂O₄, NiFe₂O₄, MgFe₂O₄, ZnFe₂O₄) | H₂O₂ | Refluxing ethanol | Lower than CoFe₂O₄ | tubitak.gov.tr |

| N-oxidation | Sodium tungstate | H₂O₂ | Aqueous solution | High | google.com |

Chemical Reactivity and Derivatization of 4 Chloro 2,6 Diaminopyrimidine

Nucleophilic Substitution Reactions of the Chloro Substituent

The chlorine atom at the C4 position of the pyrimidine (B1678525) ring is susceptible to nucleophilic substitution, a key reaction for the derivatization of this scaffold. entrepreneur-cn.comchemimpex.com This reactivity allows for the introduction of a wide variety of functional groups, including alkoxy, aryloxy, and amino moieties. The electron-withdrawing nature of the pyrimidine ring nitrogen atoms facilitates the displacement of the chloride ion by nucleophiles.

Research has demonstrated the successful substitution of the chloro group with various nucleophiles. For instance, in the synthesis of potential anti-tubercular agents, 4-chloro-2,6-diaminopyrimidine is reacted with nucleophiles generated from substituted methanols, such as (S)-2,3-isopropylideneglycerol, in the presence of a base like sodium hydride (NaH) in a solvent like dimethyl sulfoxide (B87167) (DMSO). mdpi.com This reaction yields the corresponding 2,4-diamino-6-alkoxypyrimidine derivatives. mdpi.com Similarly, the chloro group can be displaced by amines. The reaction with excess piperidine (B6355638) at reflux temperature results in the formation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide from the corresponding N-oxide precursor. google.com Other studies have shown the monoamination of related dichloropyrimidines with sterically hindered amines like adamantane-containing amines, indicating that the chloro group is a viable site for introducing bulky substituents. mdpi.com

| Nucleophile | Reagent(s) | Solvent | Product Class | Reference |

| Alkoxide | (S)-2,3-isopropylideneglycerol, NaH | DMSO | 6-Alkoxy-2,4-diaminopyrimidine | mdpi.com |

| Amine | Piperidine | Excess Piperidine | 6-(1-Piperidinyl)-2,4-diaminopyrimidine derivative | google.com |

| Amine | Adamantane-containing amines | DMF | 6-Alkylamino-2,4-diaminopyrimidine | mdpi.com |

| Phenoxide | Sodium phenoxide | - | 6-Phenoxy-2,4-diaminopyrimidine derivative | rsc.org |

| Thiophenoxide | Sodium thiophenoxide | - | 6-Thiophenoxy-2,4-diaminopyrimidine derivative | rsc.org |

This table summarizes various nucleophilic substitution reactions performed on this compound and related chloropyrimidines.

Reactions Involving Amino Functionalities

The two exocyclic amino groups at the C2 and C6 positions are also reactive sites that can participate in various chemical transformations. entrepreneur-cn.com These functionalities are crucial for building more complex molecular architectures, most notably through condensation reactions. The primary reaction involving these amino groups is the formation of imines, commonly known as Schiff bases, through condensation with aldehydes or ketones. jocpr.comrspublication.com This reaction typically involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of a Schiff base. Due to the presence of two amino groups, this compound can react with two equivalents of a carbonyl compound to form bis-Schiff bases, which are valuable as multidentate ligands. jocpr.com

Formation of Schiff Base Ligands and Their Metal Complexes

The condensation of the amino groups of this compound with carbonyl compounds is a well-established method for synthesizing polydentate Schiff base ligands. jocpr.comjocpr.com A notable example is the reaction with 2-hydroxyacetophenone (B1195853). jocpr.comjocpr.com In a 1:2 molar ratio, this compound reacts with 2-hydroxyacetophenone to yield a novel tetradentate Schiff base ligand, 2,2'-(1E,1'E)-1,1'-(6-chloropyrimidine-2,4-diyl)bis(azan-1-yl-1-ylidene)bis(ethan-1-yl-1-ylidene)diphenol. jocpr.comjocpr.com

These Schiff base ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with various transition metal ions. rspublication.com The aforementioned ligand, for example, coordinates with metal ions through the two azomethine nitrogen atoms and the two phenolic oxygen atoms, creating an N2O2 donor set. jocpr.com Metal complexes of this ligand have been synthesized via a template method, where the metal salt is present during the condensation reaction. jocpr.comjocpr.com These complexes are typically colored, thermodynamically stable solids, soluble in organic solvents like DMSO and DMF. jocpr.com

| Metal Ion | Metal Salt Used | Proposed Geometry | Reference |

| Cu(II) | (CH₃COO)₂Cu·H₂O | Octahedral | jocpr.comjocpr.comresearchgate.net |

| Ni(II) | (CH₃COO)₂Ni·4H₂O | Octahedral | jocpr.comjocpr.comresearchgate.net |

| Co(II) | (CH₃COO)₂Co·4H₂O | Octahedral | jocpr.comjocpr.comresearchgate.net |

| Mn(II) | (CH₃COO)₂Mn·4H₂O | Octahedral | jocpr.comjocpr.comresearchgate.net |

| VO(IV) | VOSO₄·5H₂O | Octahedral | jocpr.comjocpr.comresearchgate.net |

This table details the metal complexes formed from the Schiff base of this compound and 2-hydroxyacetophenone.

Cross-Coupling Reactions for Pyrimidine Core Modification (e.g., Suzuki Reaction)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation and have been successfully applied to modify the pyrimidine core of this compound. The Suzuki-Miyaura reaction, in particular, is highly effective for introducing aryl and heteroaryl substituents at the C4 position, replacing the chloro group. researchgate.netresearchgate.net This reaction involves coupling the chloropyrimidine with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netbiomedpharmajournal.org

Researchers have reported the synthesis of 6-aryl-2,4-diaminopyrimidines in moderate to high yields using this method. researchgate.net For example, the reaction of this compound with various arylboronic acids using catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand and a base such as sodium carbonate (Na₂CO₃) affords the corresponding arylated pyrimidines. researchgate.netbiomedpharmajournal.org These reactions are crucial for creating libraries of pyrimidine-based compounds for biological screening, as seen in the development of new pharmaceutical agents. mdpi.combiomedpharmajournal.org The Suzuki reaction has been employed in multi-step syntheses, for instance, to introduce aryl groups at the 5-position of the pyrimidine ring after initial modification at the C6-position. mdpi.com

| Arylboronic Acid | Catalyst System | Base | Solvent | Product Class | Reference |

| Various Arylboronic Acids | Pd(PPh₃)₄ | - | - | 6-Aryl-2,4-diaminopyrimidines | researchgate.net |

| Various Arylboronic Acids | Pd(OAc)₄, Ph₃P | Na₂CO₃ (aq) | n-Propanol | 6-Aryl-2,4-diaminopyrimidines | biomedpharmajournal.org |

| Substituted Phenylboronic Acids | Pd(PPh₃)₄ | K₂CO₃ (aq) | EtOH/Toluene | 5-Aryl-6-substituted-2,4-diaminopyrimidines | mdpi.com |

This table summarizes conditions for Suzuki cross-coupling reactions involving this compound and its derivatives.

Spectroscopic and Structural Elucidation of 4 Chloro 2,6 Diaminopyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-Chloro-2,6-diaminopyrimidine, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map out the carbon-hydrogen framework.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, provides distinct signals corresponding to the protons in the molecule. chemicalbook.com The spectrum features a signal for the single proton on the pyrimidine (B1678525) ring and separate signals for the protons of the two amino groups (-NH₂). chemicalbook.com The chemical environment of the amino groups at positions 2 and 6 can lead to distinguishable resonances. A representative analysis of the ¹H-NMR spectrum recorded at 400 MHz in DMSO-d₆ shows signals at approximately 5.72 ppm for the pyrimidine ring proton (H-5), and broad signals around 6.37 ppm and 6.61 ppm for the protons of the two amino groups. chemicalbook.com

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the four carbon atoms in the pyrimidine ring, as their chemical environments are different. The carbon atoms bonded to the amino groups (C-2 and C-6) and the chlorine atom (C-4) will have characteristic chemical shifts influenced by the electronegativity of these substituents. Spectra are typically recorded in DMSO-d₆. guidechem.com

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|---|

| ¹H | DMSO-d₆ | 5.72 | CH (pyrimidine ring) |

| ¹H | DMSO-d₆ | 6.37 | -NH₂ (amino group) |

| ¹H | DMSO-d₆ | 6.61 | -NH₂ (amino group) |

| ¹³C | DMSO-d₆ | Data indicates distinct signals for C2, C4, C5, and C6. | Pyrimidine ring carbons |

Infrared (IR) and Electronic Absorption Spectroscopy Investigations

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for N-H stretching of the amino groups, C=N and C=C stretching of the pyrimidine ring, and the C-Cl stretching vibration. asianpubs.org A detailed vibrational analysis, assuming C₂v point group symmetry, allows for the tentative assignment of the observed fundamental frequencies to specific vibrational modes. asianpubs.org

Key vibrational frequencies include strong bands in the 3200-3500 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the N-H bonds in the amino groups. The pyrimidine ring stretching vibrations typically appear in the 1400-1650 cm⁻¹ range. The C-Cl stretching vibration is generally observed as a strong band in the lower frequency region of the spectrum.

| Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3400-3500 | Strong | N-H Asymmetric Stretching |

| ~3200-3300 | Strong | N-H Symmetric Stretching |

| ~1640 | Strong | -NH₂ Scissoring |

| ~1550-1600 | Medium-Strong | C=C and C=N Ring Stretching |

| ~1400-1450 | Medium | C-N Stretching |

| Below 800 | Strong | C-Cl Stretching |

Electronic Absorption Spectroscopy: UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. The pyrimidine ring is an aromatic heterocycle, which gives rise to characteristic π → π* transitions. The presence of amino groups (auxochromes) and the chlorine atom can shift the absorption maxima (λmax). Additionally, the nitrogen atoms in the ring have non-bonding electrons, which can lead to n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands.

Elemental Analysis and Mass Spectrometry for Molecular Confirmation

Elemental Analysis: Elemental analysis is a crucial method for determining the empirical formula of a compound. For this compound, with the molecular formula C₄H₅ClN₄, the theoretical elemental composition can be calculated. Experimental results from combustion analysis must align closely with these calculated values to confirm the purity and identity of the synthesized compound.

| Element | Calculated Percentage (%) |

|---|---|

| Carbon (C) | 33.23 |

| Hydrogen (H) | 3.49 |

| Chlorine (Cl) | 24.52 |

| Nitrogen (N) | 38.76 |

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is observed. nist.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be present, with an intensity about one-third of the molecular ion peak. chemicalbook.comnist.gov This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule. The fragmentation pattern can provide further structural information.

| m/z Value | Relative Intensity | Assignment |

|---|---|---|

| 144 | 100% | [M]⁺ (with ³⁵Cl), Molecular Ion |

| 146 | ~33% | [M+2]⁺ (with ³⁷Cl), Isotopic Peak |

| 109 | High | [M-Cl]⁺, Loss of Chlorine |

| 67 | Medium | Further fragmentation |

Advanced Structural Characterization Techniques

Beyond standard spectroscopic methods, advanced techniques can provide a definitive three-dimensional structure.

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction is the most powerful method for determining the precise atomic arrangement, including bond lengths, bond angles, and intermolecular interactions in the solid state. The crystal structure of this compound has been determined and is available in public databases such as the Crystallography Open Database (COD) under entry numbers 1559092 and 2236934. nih.gov This data provides unequivocal confirmation of the molecular structure and reveals details about the crystal packing and hydrogen bonding networks formed by the amino groups.

Biological Activity Profiling of 4 Chloro 2,6 Diaminopyrimidine and Its Analogues

Antimetabolite Activity and Nucleic Acid Metabolism Modulation

4-Chloro-2,6-diaminopyrimidine and its derivatives are recognized for their role in biochemical research, particularly in studies concerning nucleic acid metabolism. chemimpex.com The 2,4-diaminopyrimidine (B92962) structure is a well-known pharmacophore that mimics endogenous purines and pyrimidines, allowing these compounds to act as antimetabolites. Antimetabolites function by interfering with metabolic pathways, often by inhibiting key enzymes involved in the synthesis of essential biomolecules like nucleic acids.

The classical mechanism for many diaminopyrimidine-based drugs involves the inhibition of folate-dependent enzymes, which are critical for the synthesis of purines and the pyrimidine (B1678525) precursor, deoxythymidylate (dTMP). nih.gov By blocking these pathways, these compounds disrupt DNA synthesis, leading to cell cycle arrest and inhibition of proliferation. nih.gov Researchers utilize compounds like this compound as building blocks to create more complex molecules that can selectively target these metabolic processes in pathogenic or cancerous cells, providing insights into genetic processes and potential therapeutic targets. chemimpex.com

Antimicrobial Efficacy Studies

The versatile structure of this compound has been extensively used to generate novel compounds with significant antimicrobial properties.

Derivatives of this compound have demonstrated notable antibacterial activity against a range of pathogens. In one study, a Schiff base ligand derived from this compound and its metal complexes (Cu(II), Ni(II), Co(II), Mn(II), and VO(IV)) were tested against Gram-positive and Gram-negative bacteria. jocpr.com The metal complexes consistently showed greater antibacterial activity than the parent ligand, with the Cobalt(II) and Nickel(II) complexes exhibiting the highest potency. jocpr.com Another study screened 6-chloro-2,4-diamino-pyrimidine and found it to have low to moderate activity against a panel of bacteria including Staphylococcus aureus, Escherichia coli, and Bacillus cereus. researchgate.netresearchgate.net

More complex chimeras have also been developed. Allo-gibberic acid-based 2,4-diaminopyrimidine derivatives, particularly those with a 5-chloro substitution on the pyrimidine ring, have shown promising results. nih.gov Two specific derivatives with 5-chloro and 2-((4-(trifluoromethyl)phenyl)amino) substituents proved to be highly effective against Pseudomonas aeruginosa, marking them as strong candidates for further investigation. nih.gov

| Derivative/Complex | Bacterial Strain | Activity/Potency | Reference |

| Co(II) and Ni(II) complexes of Schiff base from this compound | Staphylococcus aureus, Bacillus subtilis (Gram-positive) | Higher activity than other tested metal complexes and the free ligand. | jocpr.com |

| Co(II) and Ni(II) complexes of Schiff base from this compound | Escherichia coli, Klebsiella pneumoniae (Gram-negative) | Higher activity than other tested metal complexes and the free ligand. | jocpr.com |

| 6-Chloro-2,4-diamino-pyrimidine | Staphylococcus aureus, Escherichia coli, Bacillus cereus, Streptococcus spp., Klebsiella spp., Salmonella spp. | Low antibacterial activity observed. | researchgate.netresearchgate.net |

| 5-chloro and 2-((4-(trifluoromethyl)phenyl)amino) substituted allo-gibberic acid derivative | Pseudomonas aeruginosa | Highly effective; identified as a promising lead molecule. | nih.gov |

The antifungal potential of this compound analogues has also been explored. Studies on 6-chloro-2,4-diamino-pyrimidine showed low fungicidal activity against Aspergillus multi, Aspergillus niger, and Candida albicans. researchgate.netresearchgate.net

However, more complex derivatives have yielded more potent results. Specifically, allo-gibberic acid-based chimeras with 4-monoamino-substitution on the pyrimidine ring demonstrated significant antifungal effectiveness against Candida krusei, even though their antibacterial activity was weak. nih.gov Generally, 5-chloro-substituted pyrimidine derivatives displayed more consistent biological activities than their 5-fluoro counterparts. nih.gov In a separate study, novel 4-chloro-6-phenoxy-2-phenylpyrimidine derivatives were synthesized and tested against plant pathogenic fungi, showing that some compounds had fungicidal activity against Sclerotinia sclerotiorum and Thanatephorus cucumeris that was superior to the commercial fungicide pyrimethanil. acs.org

| Derivative | Fungal Strain | Activity/Potency | Reference |

| 6-Chloro-2,4-diamino-pyrimidine | Aspergillus multi, Aspergillus niger, Candida albicans | Low antifungal activity. | researchgate.netresearchgate.net |

| 4-Monoamino-substituted allo-gibberic acid derivatives | Candida krusei | Significant antifungal effectiveness. | nih.gov |

| 5-Chloro-substituted pyrimidine derivatives | Candida krusei, Candida albicans | Consistent biological activity; one derivative showed acceptable activity against both. | nih.gov |

| 4-Chloro-6-(2-chlorophenoxy)-2-phenylpyrimidine (Compound 11) | Sclerotinia sclerotiorum, Thanatephorus cucumeris | EC₅₀ values of 0.93 mg/L and 11.23 mg/L, respectively; better than pyrimethanil. | acs.org |

Antiviral and Anticancer Research Applications

This compound is a valuable intermediate in the synthesis of compounds for antiviral and anticancer research. chemimpex.comsihaulichemicals.com The diaminopyrimidine scaffold is a component of numerous compounds investigated for these activities. mdpi.comacs.org

In antiviral research, organotin polyamines derived from the reaction of dibutyltin (B87310) dichloride with various diaminopyrimidines, including this compound, were evaluated for their ability to inhibit viral growth. nih.gov The polymer derived from 4,6-diamino-2-mercaptopyridine, a related pyrimidine, was able to protect approximately 20% of cells from infection by Herpes Simplex Virus-1 (HSV-1) or vaccinia virus. nih.gov

In the context of cancer research, the antimetabolite properties of diaminopyrimidine derivatives are often exploited. By inhibiting enzymes crucial for DNA synthesis, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), these compounds can halt the proliferation of rapidly dividing cancer cells. nih.govnih.gov For instance, a pyrrolo[3,2-d]pyrimidine analogue was designed as a potent dual inhibitor of human TS and DHFR, demonstrating the therapeutic potential of this class of compounds. nih.gov

Anti-Tubercular Activity and Target Identification

The 2,4-diaminopyrimidine core is a focus of research for new anti-tubercular agents. researchgate.netmdpi.com Several derivatives of this compound have shown potent activity against Mycobacterium tuberculosis.

A novel series of 2-(4-chlorobenzylamino)-4-(cyclohexylmethylamino)pyrimidine-5-carboxamide derivatives demonstrated significant activity against the H37Ra and H37Rv strains of M. tuberculosis. mdpi.comresearchgate.net Docking studies for these compounds suggested that they interact with the binding site of enoyl-CoA hydratase (ECHA6), a potential target for anti-TB agents. researchgate.net

In another line of research, a diaminopyrimidine analogue named GaMF1.39 was identified as a potent inhibitor of mycobacterial growth. asm.org This compound was shown to specifically target the F-ATP synthase, a critical enzyme for energy production in the bacterium. GaMF1.39 was found to be bactericidal and effective at inhibiting infection in ex vivo models. asm.org

| Derivative/Analogue | M. tuberculosis Strain | Potency (MIC) | Identified Target | Reference |

| 2-(4-chlorobenzylamino)-4-(cyclohexylmethylamino)-pyrimidine-5-carboxamides (aryl derivatives 7o, 7q, 7r) | H37Ra | Potent activity reported. | Enoyl-CoA hydratase (ECHA6) (putative) | researchgate.net |

| Compound 24 (a pyrimidine derivative) | H37Ra, H37Rv, clinical drug-resistant variants | 0.5–1.0 μg/mL | Not specified | mdpi.com |

| GaMF1.39 | Mtb | MIC₅₀ of 3.0 µM | F-ATP synthase (γ-subunit) | asm.org |

| Dihydroquinazolinone derivatives (3l, 3m) | H37Rv | 2 µg/mL | Pyridoxal-5′-phosphate (PLP)-dependent aminotransferase (BioA) | mdpi.com |

Enzyme Inhibition Studies (e.g., Dihydrofolate Reductase)

The inhibition of dihydrofolate reductase (DHFR) is a hallmark of many 2,4-diaminopyrimidine-based drugs. nih.gov This enzyme is vital for regenerating tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and amino acids. nih.gov Analogues of this compound have been extensively studied as DHFR inhibitors, with the goal of achieving selectivity for pathogenic enzymes over the human counterpart.

Studies have evaluated libraries of diaminopyrimidine derivatives against DHFR from various sources, including Cryptosporidium parvum, Toxoplasma gondii, Pneumocystis carinii, and humans. nih.govacs.org For example, a library of 93 lipophilic di- and tricyclic diaminopyrimidine derivatives contained compounds that were over 40 times more potent than the conventional drug trimethoprim (B1683648) against C. parvum DHFR. nih.gov Similarly, analogues of piritrexim (B1678454) were synthesized and tested against DHFR from P. carinii and T. gondii, alongside rat liver DHFR to assess selectivity. acs.org The design of such inhibitors is often structure-based, aiming to exploit differences in the active sites of the target enzymes. bohrium.comacs.org

| Derivative Class | Target Enzyme | Potency (IC₅₀) | Selectivity Profile | Reference |

| Lipophilic di- and tricyclic diaminopyrimidines (9 compounds) | Cryptosporidium parvum DHFR | <0.1 μM (>40x more potent than trimethoprim) | Tested against human and E. coli DHFR for comparison. | nih.gov |

| Classical pyrrolo[3,2-d]pyrimidine antifolate (Compound 4) | Human DHFR | 120 nM | Also a potent inhibitor of human TS (IC₅₀ = 46 nM). | nih.gov |

| Nonclassical pyrrolo[3,2-d]pyrimidine analogues (Compounds 8-10, 12) | Toxoplasma gondii DHFR | Potent inhibition, ~20-fold better than trimethoprim. | >100-fold selectivity over human DHFR. | nih.gov |

| 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues | P. carinii DHFR, T. gondii DHFR | Various potencies reported. | Selectivity determined against rat liver DHFR. | acs.org |

Mechanistic Insights into the Biological Actions of 4 Chloro 2,6 Diaminopyrimidine Derivatives

Molecular Interactions with Biological Targets

Derivatives of 4-chloro-2,6-diaminopyrimidine have been shown to interact with a range of biological targets, primarily enzymes involved in critical cellular processes. The versatility of the pyrimidine (B1678525) scaffold allows for chemical modifications that can be tailored to fit the active sites of specific proteins. chemimpex.com

One of the most well-studied applications of diaminopyrimidine derivatives is in the inhibition of dihydrofolate reductase (DHFR). google.com This enzyme is essential for the synthesis of nucleic acids and some amino acids. google.comnih.gov By inhibiting DHFR, these compounds can halt cell growth and proliferation, a mechanism that is particularly effective against rapidly dividing cells such as cancer cells and pathogenic microbes. google.com For instance, derivatives of 2,4-diaminopyrimidine (B92962) have been extensively investigated as inhibitors of DHFR from various organisms, including the malaria parasite Plasmodium falciparum and the opportunistic pathogen Cryptosporidium parvum. google.comnih.govnih.gov The selectivity of these inhibitors for the pathogenic DHFR over the human enzyme is a key factor in their therapeutic potential. nih.govbohrium.com

Another important class of enzymes targeted by this compound derivatives are the protein kinases. researchgate.netresearchgate.net Kinases play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. researchgate.net For example, derivatives of 2,6-diaminopyrimidine have been identified as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component of the inflammatory signaling pathway. researchgate.netnih.gov Additionally, 4-alkoxy-2,6-diaminopyrimidine derivatives have demonstrated inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. researchgate.net

The following table summarizes the molecular interactions of some this compound derivatives with their biological targets:

Table 1: Molecular Interactions of this compound Derivatives| Derivative Class | Biological Target | Organism/Disease |

|---|---|---|

| 2,4-Diaminopyrimidines | Dihydrofolate Reductase (DHFR) | Plasmodium falciparum (Malaria) google.comnih.gov |

| 2,4-Diaminopyrimidines | Dihydrofolate Reductase (DHFR) | Cryptosporidium parvum (Cryptosporidiosis) nih.gov |

| 2,6-Diaminopyrimidines | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) | Inflammatory Diseases researchgate.netnih.gov |

| 4-Alkoxy-2,6-diaminopyrimidines | Cyclin-Dependent Kinases (CDKs) | Cancer researchgate.net |

| 2,4-Diaminopyrido[3,2-d]pyrimidines | Dihydrofolate Reductase (DHFR) | Pneumocystis carinii, Toxoplasma gondii acs.org |

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For derivatives of this compound, SAR studies have provided valuable insights into how modifications to the pyrimidine core and its substituents influence biological activity.

In the development of IRAK4 inhibitors, hit-to-lead optimization studies revealed that the substituents at all four positions of the pyrimidine ring could be modified to enhance activity. researchgate.netnih.gov Interestingly, optimal activity was achieved upon the removal of the C-4 chloro substituent. researchgate.netnih.gov Further studies showed that a variety of heteroaryl groups were well-tolerated at the C-5 position, with azabenzothiazoles providing the best activities. nih.gov At the C-2 position, aminoheteroaryls were found to be preferable. nih.gov

For DHFR inhibitors, SAR studies have focused on achieving selectivity for the microbial enzyme over the human counterpart. nih.govbohrium.com In the case of Cryptosporidium parvum DHFR inhibitors, it was found that lipophilic compounds were able to inhibit the growth of the parasite in host cells. nih.gov The substitution pattern on the pyrimidine ring is critical for this selectivity. For example, in a series of 2,4-diaminopyrimidine derivatives designed as antimalarial agents, substitutions on the 5-phenyl group and at position 6 were explored to overcome drug resistance. google.com

The following table highlights key SAR findings for different classes of this compound derivatives:

Table 2: Key Structure-Activity Relationship (SAR) Findings| Derivative Class | Key SAR Finding | Reference |

|---|---|---|

| IRAK4 Inhibitors | Removal of the C-4 chloro substituent enhances activity. | researchgate.netnih.gov |

| IRAK4 Inhibitors | Azabenzothiazoles at the C-5 position and aminoheteroaryls at the C-2 position are favorable. | nih.gov |

| C. parvum DHFR Inhibitors | Lipophilicity is a key factor for activity against the parasite in host cells. | nih.gov |

| Antimalarial DHFR Inhibitors | Substitutions on the 5-phenyl group and at position 6 are important for overcoming resistance. | google.com |

| Pyrrolo[2,3-d]pyrimidines | Introduction of a 4-methoxyphenyl (B3050149) group at position-7 enhanced anti-inflammatory activity. | rsc.org |

Pathways of Metabolic Interference

The biological activity of this compound derivatives is often a result of their interference with critical metabolic pathways. As discussed, a primary mode of action is the inhibition of DHFR, which disrupts the folate biosynthesis pathway. google.comnih.gov This pathway is essential for the de novo synthesis of purines and thymidylate, which are required for DNA synthesis and cell proliferation. google.comnih.gov By blocking this pathway, these compounds effectively starve cells of essential building blocks, leading to cell death. google.com

The metabolic fate of these compounds themselves is also an important consideration. Studies on the biological oxidation of 2,4-diamino-6-substituted pyrimidines have shown that they can undergo N-oxygenation, a process mediated by the cytochrome P450 enzyme system in the liver. nih.gov Specifically, the formation of 3-N-oxides has been observed for 6-chloro-substituted 2,4-diaminopyrimidines. nih.gov This metabolic transformation can influence the compound's activity, duration of action, and potential for drug-drug interactions. The propensity for N-oxide formation is influenced by the substituents on the pyrimidine ring, which affect the molecule's electronic properties and tautomeric equilibrium. nih.gov

Furthermore, some pyrimidine derivatives have been investigated for their ability to interfere with other metabolic processes. For example, certain diaminopyrimidines have been found to inhibit cyclin-dependent kinases, thereby interfering with the cell cycle progression. researchgate.net Others have shown potential in modulating inflammatory pathways by inhibiting kinases like IRAK4. researchgate.netnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,4-Diaminopyrimidine |

| 2,6-Diaminopyrimidine |

| 4-Alkoxy-2,6-diaminopyrimidine |

| 2,4-Diaminopyrido[3,2-d]pyrimidine |

| Pyrrolo[2,3-d]pyrimidine |

| Melamine |

| Atrazine (B1667683) |

| Simazine |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Chloro-2,6-diaminopyrimidine, docking studies have been instrumental in understanding its potential as a ligand for various biological targets.

Research has shown that derivatives of 2,4-diaminopyrimidine (B92962), a class of compounds to which this compound belongs, are of significant interest in drug discovery. For instance, docking studies of 2,4-diaminopyrimidine derivatives have been performed to investigate their binding to dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis and a target for antimicrobial and anticancer agents. These studies help in understanding the binding modes and interactions of the ligands with the active site of the enzyme.

In a study on substituted pyrimidine-2,4-diamines as inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), molecular docking was used to confirm the potential of these compounds to act as inhibitors. nih.gov The docking simulations revealed key hydrogen bonding interactions between the diaminopyrimidine core and amino acid residues in the active site of PfDHFR. nih.gov Specifically, the amino groups of the pyrimidine (B1678525) ring were found to form hydrogen bonds with residues such as Cys15 and Asp54. nih.gov

Similarly, molecular docking simulations have been employed to study the interactions of 2,4-diaminopyrimidine derivatives with other targets, such as the histamine (B1213489) H1 and H4 receptors. researchgate.net These studies provide insights into the structural requirements for ligand binding and can guide the design of new compounds with improved affinity and selectivity.

Table 1: Examples of Molecular Docking Studies on Diaminopyrimidine Derivatives

| Target Protein | Key Findings |

| Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) | Diaminopyrimidine core forms crucial hydrogen bonds with active site residues. nih.gov |

| Mycobacterium tuberculosis Dihydrofolate Reductase (mt-DHFR) | The side chain of certain 2,4-diaminopyrimidine derivatives can occupy the glycerol (B35011) binding site, indicating a potential for tight binding. mdpi.com |

| Histamine H1 and H4 Receptors | Docking studies helped to predict the binding modes of diaminopyrimidine derivatives and explain their experimental affinities. researchgate.net |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. For this compound, these calculations can provide valuable information about its molecular geometry, charge distribution, and reactivity indices.

A study involving a co-crystal of 2,6-Diamino-4-chloropyrimidine with succinic acid utilized DFT to analyze its conformational and dynamical features. researchgate.net Such computational modeling helps in understanding the intermolecular interactions, like hydrogen bonds, that govern the crystal structure. researchgate.net The presence of amino and chloro groups on the pyrimidine ring significantly influences its electronic properties and reactivity. entrepreneur-cn.com

The NIST Chemistry WebBook provides computed data for this compound, including its molecular formula and weight. nist.gov Quantum chemical calculations can further predict properties like the dipole moment, ionization potential, and electron affinity, which are crucial for understanding its chemical behavior.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. For this compound and its derivatives, MD simulations can provide insights into their conformational flexibility and the stability of their interactions with biological macromolecules.

In a study of 2,4-diaminopyrimidine derivatives as anti-tubercular agents, a 100 ns MD simulation was performed to understand the binding of a potent inhibitor to Mycobacterium tuberculosis dihydrofolate reductase (mt-DHFR). mdpi.com The simulation showed that the inhibitor remained stable in the binding site throughout the simulation, with its side chain occupying the glycerol binding site. mdpi.com This type of analysis is crucial for validating the binding poses obtained from molecular docking and for assessing the stability of the ligand-receptor complex over time.

Similarly, MD simulations have been used to stabilize the docking poses of 2,4-diaminopyrimidine derivatives in the histamine H1 and H4 receptors. researchgate.net These simulations help to refine the binding mode and provide a more dynamic picture of the ligand-receptor interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. This approach is widely used in drug design to predict the activity of new compounds and to optimize lead structures.

For diaminopyrimidine derivatives, QSAR studies have been conducted to understand the structural features that contribute to their biological activity. For example, in a study of urea (B33335) substituted 2,4-diamino-pyrimidine derivatives as anti-malarial agents, QSAR analysis indicated that lipophilicity is a key driver of their anti-malarial activity. nih.gov

The development of a QSAR model for a series of compounds typically involves the calculation of various molecular descriptors that quantify different aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. These descriptors are then correlated with the biological activity using statistical methods. The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

While a specific QSAR study solely on this compound was not found, the principles of QSAR have been applied to the broader class of diaminopyrimidines to guide the development of new therapeutic agents. nih.govacs.org

Broader Research Applications of 4 Chloro 2,6 Diaminopyrimidine in Chemical Science

Role as a Synthetic Intermediate in Pharmaceutical Drug Discovery

4-Chloro-2,6-diaminopyrimidine serves as a crucial building block in the synthesis of a wide range of pharmaceutical compounds. researchgate.netmit-ivy.com Its unique structure and reactivity are leveraged by medicinal chemists to create complex molecules with specific biological activities. mit-ivy.comchemimpex.com The presence of the chlorine atom provides a reactive site for nucleophilic substitution, while the amino groups can be modified to modulate the pharmacological properties of the final drug molecule. researchgate.net

This compound is particularly recognized as a key intermediate in the development of antiviral and anticancer agents. pengnuochemical.comchemimpex.com Its pyrimidine (B1678525) core is a common scaffold in many biologically active molecules, including those that interact with nucleic acids and enzymes. chemimpex.com One of the most prominent applications of this compound is as a primary raw material and intermediate in the synthesis of Minoxidil, a well-known medication used for the treatment of hair loss. researchgate.netmit-ivy.commit-ivy.comlookchem.com The synthesis of kinase inhibitors, which are vital in cancer therapy, also utilizes pyrimidine derivatives, highlighting the importance of starting materials like this compound. google.com

Table 1: Pharmaceutical Applications of this compound

| Application Area | Therapeutic Class | Specific Drug/Target Example | Reference |

|---|---|---|---|

| Drug Synthesis | Antiviral Agents | General antiviral drug development | pengnuochemical.comchemimpex.com |

| Drug Synthesis | Anticancer Agents | Kinase inhibitors, general anticancer drug development | pengnuochemical.comchemimpex.comgoogle.com |

Applications in Agrochemical Development (e.g., Herbicides, Pesticides)

In the field of agricultural science, this compound is utilized as an intermediate for the production of various agrochemicals. researchgate.netmit-ivy.com Its structural features are advantageous for creating effective crop protection agents, including herbicides and pesticides. mit-ivy.comchemimpex.com The development of pyrimidine-based compounds is a significant area of agrochemical research, aimed at producing agents with high efficacy and selectivity for targeting specific weeds or pests while ensuring the safety of the crops. researchgate.netchemimpex.com The versatility of this compound allows for the synthesis of a diverse range of active ingredients for agrochemical formulations. rspublication.com

Table 2: Agrochemical Applications of this compound

| Application Area | Agrochemical Type | Function | Reference |

|---|---|---|---|

| Intermediate Synthesis | Herbicides | Crop protection by targeting specific plant pathways | mit-ivy.comchemimpex.com |

Contributions to Diagnostic Reagent Design

The utility of this compound extends to the field of medical diagnostics. It is employed in the development of diagnostic reagents and assays that are used to detect specific biomolecules. chemimpex.com This application is critical for creating tools for hematology, histology, and other diagnostic procedures. nih.gov For instance, it can be used in the manufacturing of diagnostic assays. nih.gov

Incorporation into Polymer Chemistry for Material Science Advances

This compound is also finding applications in material science through its incorporation into polymer chemistry. It can be used as a monomer in the synthesis of polymers. rspublication.com Research has shown its use as a stabilizer in polymer formulations. Its integration into polymer structures can enhance key properties such as thermal stability and chemical resistance, which are highly desirable for industrial applications. chemimpex.com The compound's ability to participate in polymerization reactions opens up possibilities for creating novel materials with advanced characteristics. nih.gov

Environmental Remediation Research (e.g., s-Triazine Degradation)

In environmental science, this compound has been used as a research compound to study the biodegradation of certain pollutants. Specifically, it has been instrumental in the investigation of s-triazine degradation pathways. The s-triazine herbicides, such as atrazine (B1667683) and simazine, are widely used and can lead to environmental contamination.

Research on the bacterium Rhodococcus corallinus has shown that it possesses an inducible s-triazine hydrolase enzyme capable of dechlorinating certain triazine compounds. Kinetic experiments with the purified enzyme from this bacterium revealed that it is also capable of deaminating the structurally related pyrimidine compound, this compound (referred to as CAAP in the study). This finding is significant as it demonstrates the substrate versatility of the enzyme and provides insights into the metabolic pathways that could be harnessed for the bioremediation of environments contaminated with s-triazine herbicides. While the triazine herbicides themselves were found to inhibit the enzyme, they were not substrates.

Compound Index

Table 3: List of Chemical Compounds

| Compound Name | Chemical Formula / Synonym(s) |

|---|---|

| This compound | C₄H₅ClN₄, DACP, CAAP |

| Minoxidil | C₉H₁₅N₅O |

| Atrazine | 2-chloro-4-ethylamino-6-isopropylamino-s-triazine |

| Simazine | C₇H₁₂ClN₅ |

| Guanidine (B92328) nitrate | CH₆N₄O₃ |

| Ethyl cyanoacetate (B8463686) | C₅H₇NO₂ |

| 2,4-diamino-6-hydroxypyrimidine (B22253) | DAHP |

| Phosphorus oxychloride | POCl₃ |

| Acetic acid | C₂H₄O₂ |

| Sodium methoxide (B1231860) | CH₃NaO |

| Tetrahydrofuran (B95107) | C₄H₈O |

| Acetone | C₃H₆O |

| Potassium carbonate | K₂CO₃ |

| Hydrochloric acid | HCl |

| Melamine | 2,4,6-triamino-1,3,5-triazine |

| 2-chloro-4,6-diamino-1,3,5-triazine | CAAT |

| 2,4,6-triaminopyrimidine | AAAP |

| deethylsimazine | 6-chloro-N-ethyl-1,3,5-triazine-2,4-diamine, CEAT |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chloro-2,6-diaminopyrimidine, and how can purity be optimized during synthesis?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 2,6-diaminopyrimidine with chlorinating agents like POCl₃ or PCl₅ under reflux conditions. Purity optimization involves recrystallization from boiling water with activated charcoal to remove impurities or from acetone to obtain needle-like crystals . Monitoring reaction completion via TLC or HPLC-UV is recommended to minimize byproducts .

Q. How should researchers safely handle this compound in the laboratory?

- Methodological Answer : Use personal protective equipment (PPE) including gloves and goggles. Avoid inhalation or skin contact (S24/25 safety protocols). Work in a fume hood, and quench reactive residues (e.g., chlorine species) with ascorbic acid to prevent interference in downstream analyses . Waste must be segregated and disposed via certified hazardous waste management services .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- Structural Identification : Use NMR (¹H/¹³C) and FT-IR to confirm functional groups. For example, the ¹H NMR spectrum in DMSO-d₆ shows peaks at δ 3.06 (s, 3H) for methyl groups in derivatives .

- Purity Assessment : HPLC-UV with C18 columns and aqueous/organic mobile phases. Ensure residual chlorine dioxide or hypochlorite is quenched to avoid false quantification .

- Thermal Properties : Determine melting point (199–202°C) via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in drug design?

- Methodological Answer : Density functional theory (DFT) calculations, such as those using the Colle-Salvetti correlation-energy formula, model electron density and local kinetic energy to predict sites for electrophilic/nucleophilic attack. Gradient expansions of kinetic-energy density can guide modifications for enhanced binding in target proteins (e.g., dihydropteroate synthase inhibitors) .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

- Methodological Answer :

- Kinetic Studies : Investigate reaction rates under varying temperatures and concentrations. For example, hypochlorite reactions with 2,6-DMP follow pseudo-first-order kinetics, which can be extrapolated to optimize chlorination conditions .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-chlorinated derivatives) and adjust stoichiometry or reaction time .

- Process Optimization : Employ Design of Experiments (DoE) to evaluate factors like solvent polarity, catalyst load, and reflux duration .

Q. How does this compound function as an intermediate in pharmaceutical synthesis?

- Methodological Answer : It serves as a precursor for Minoxidil and pyrimido[4,5-c]pyridazine derivatives. For example, refluxing with methylhydrazine in methanol yields 6-(1-methylhydrazinyl)pyrimidine-2,4-diamine, a key intermediate in DHPS inhibitors. Reaction conditions (18h reflux under nitrogen) and purification (filtration/drying) are critical for >95% yield .

Q. What advanced techniques validate crystal structures of this compound derivatives?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. High-resolution data (≤1.0 Å) and twin-detection algorithms in SHELXD/SHELXE improve accuracy for small molecules. For macromolecular complexes, merge datasets from multiple crystals to address twinning .

Methodological Considerations

- Contradiction Management : Discrepancies in solubility (e.g., "slightly soluble in water" vs. acetone/water recrystallization ) may arise from polymorphic forms. Characterize polymorphs via PXRD and DSC.

- Data Reproducibility : Standardize quenching protocols (ascorbic acid ) and solvent systems (HPLC mobile phases ) across experiments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。